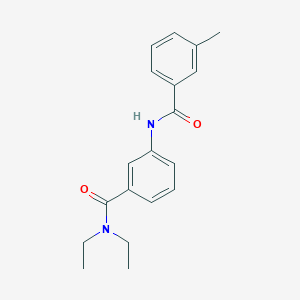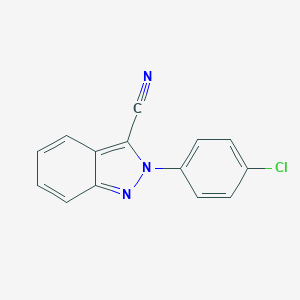![molecular formula C17H14ClN3O3 B240895 2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, C16H13ClN2O3, and has been synthesized using various methods.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide has biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis.
実験室実験の利点と制限
One advantage of using 2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide in lab experiments is its potential as a new drug for the treatment of cancer. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on cancer cells.
将来の方向性
There are several future directions for research on 2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide. One area of research could be to further investigate its mechanism of action and identify potential targets for drug development. Another area of research could be to study its effects on other types of cancer and investigate its potential as a combination therapy with other anti-cancer drugs. Additionally, research could be done to optimize the synthesis of this compound and develop more efficient methods for its production.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide has been reported in the literature using different methods. One such method involves the reaction of 4-chlorophenol with 2-chloroacetyl chloride to form 2-(4-chlorophenoxy)acetophenone. This intermediate is then reacted with 1-methylindole-2,3-dione in the presence of a base to form the final product.
科学的研究の応用
2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide has been the subject of scientific research due to its potential applications in various fields. One area of research has been in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells.
特性
製品名 |
2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide |
|---|---|
分子式 |
C17H14ClN3O3 |
分子量 |
343.8 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-21-14-5-3-2-4-13(14)16(17(21)23)20-19-15(22)10-24-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,22)/b20-16+ |
InChIキー |
OVGALPIFTLXGAX-CAPFRKAQSA-N |
異性体SMILES |
CN1C2=CC=CC=C2/C(=N\NC(=O)COC3=CC=C(C=C3)Cl)/C1=O |
SMILES |
CN1C2=CC=CC=C2C(=NNC(=O)COC3=CC=C(C=C3)Cl)C1=O |
正規SMILES |
CN1C2=CC=CC=C2C(=NNC(=O)COC3=CC=C(C=C3)Cl)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)

![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)

![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)

![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)


